Eplerenone
Vue d'ensemble
Description
Eplerenone is a medication that belongs to the general class of medicines called antihypertensives . It is used alone or together with other medicines to treat high blood pressure (hypertension) and is also used to treat congestive heart failure (CHF) after a heart attack . Eplerenone is an aldosterone receptor antagonist used to improve survival of patients with symptomatic heart failure and to reduce blood pressure .
Synthesis Analysis
Eplerenone is synthesized from the compound 9, which is joined in a round-bottomed flask that fills the 90.0mL pyridine . The process involves adding 10.0mL phosphorus oxychloride under 0 ℃ in batches, and then allowing the reaction to occur at room temperature for 24 hours . The reaction mixture is poured into frozen water and then extracted using 3 * 200mL dichloromethane .Molecular Structure Analysis
The molecular structures of the eight impurities, including the new (7β,11α,17α)-11-hydroxy- and (7α,11β,17α)-9,11-dichloroeplerenone related substances 12a and 13, were solved and refined using single-crystal X-ray diffraction (SCXRD) .Chemical Reactions Analysis
Eplerenone is a BCS class II drug with poor oral absorption and is difficult to absorb in the body . The solid dispersions approach is the most practical and least expensive method to increase the solubility and dissolution rate of poorly water-soluble eplerenone .Physical And Chemical Properties Analysis
Eplerenone is a potassium-sparing diuretic of aldosterone antagonist employed to treat chronic heart failure and high blood pressure . It is classified as a BSC class II drug since it has poor oral absorption and is difficult to absorb in the body .Applications De Recherche Scientifique
-
Treatment of Chronic Heart Failure
- Field : Cardiology
- Application : Eplerenone is used in patients with chronic systolic heart failure and mild symptoms. It is a selective mineralocorticoid receptor antagonist (MRA) that reduces the risk of death from cardiovascular causes or hospitalization for heart failure .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : The addition of Eplerenone to optimal background therapy significantly reduced the risk of death from cardiovascular causes or hospitalization for heart failure in patients with chronic systolic heart failure and mild symptoms .
-
Treatment of High Blood Pressure
- Field : Cardiology
- Application : Eplerenone is used to treat high blood pressure (hypertension). It works by blocking the action of aldosterone, a natural substance in the body that raises blood pressure .
- Method : Eplerenone is administered orally, either alone or in combination with other medications .
- Results : Eplerenone 50 to 200 mg/day lowers blood pressure in people with primary hypertension by 9.21 mmHg systolic and 4.18 mmHg diastolic compared to placebo .
-
Treatment of Diabetic Nephropathy
- Field : Nephrology
- Application : Eplerenone has been used in the treatment of diabetic nephropathy (DN), a complication of diabetes that can lead to chronic kidney disease .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : Eplerenone treatment significantly reduced urinary albumin or protein excretion, systolic blood pressure, and levels of the renal fibrosis indicator laminin, without increasing the incidence of hyperkalemia and other adverse events .
-
Treatment of Glomerulonephritis
- Field : Nephrology
- Application : Eplerenone has been used in the treatment of glomerulonephritis, a type of kidney disease .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : Administration of Eplerenone at a dose of 25 mg/day, on top of treatment with ACEi or ARBs, can further reduce proteinuria and systolic blood pressure in patients with chronic glomerulonephritis .
-
Treatment of Cardiovascular Disease
- Field : Cardiology
- Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to help treat heart failure .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : The early initiation of Eplerenone in patients with acute heart failure could safely be utilized. The reduction of the incidence of a composite of cardiovascular death or first re-hospitalization for cardiovascular diseases by Eplerenone is inconclusive because of inadequate power .
-
Treatment of Proteinuria
- Field : Nephrology
- Application : Eplerenone has been used in the treatment of proteinuria, a condition characterized by an excessive amount of protein in the urine .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : Eplerenone treatment significantly reduced 24-h urine protein levels, microalbuminuria, and urinary albumin-creatinine ratio .
-
Formulation of Lipid-Based Solid Dispersions
- Field : Pharmaceutical Sciences
- Application : Eplerenone is used in the formulation of lipid-based solid dispersions. This approach is used to increase the solubility and dissolution rate of poorly water-soluble Eplerenone, which is classified as a BSC class II drug due to its poor oral absorption .
- Method : The solid dispersions are formulated using a mix of hydrophilic lipid carriers. The phase solubility properties of these compositions, which include a range of different concentrations and ratios, are tested .
- Results : The lipid-based solid dispersions characterized by FTIR, DSC, and XRD showed that the crystalline structure of Eplerenone was ameliorated. The commercial medicine was 85% dissolved after 2 h, while the formulated product dissolved at 99% in the same timeframe .
-
Treatment of Cardiovascular Disease
- Field : Cardiology
- Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to help treat heart failure .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : The early initiation of Eplerenone in patients with acute heart failure could safely be utilized. The reduction of the incidence of a composite of cardiovascular death or first re-hospitalization for cardiovascular diseases by Eplerenone is inconclusive because of inadequate power .
-
Treatment of Diabetic Nephropathy
- Field : Nephrology
- Application : Eplerenone has been used in the treatment of diabetic nephropathy (DN), a complication of diabetes that can lead to chronic kidney disease .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : Eplerenone treatment significantly reduced urinary albumin or protein excretion, systolic blood pressure, and levels of the renal fibrosis indicator laminin, without increasing the incidence of hyperkalemia and other adverse events .
-
Treatment of Glomerulonephritis
- Field : Nephrology
- Application : Eplerenone has been used in the treatment of glomerulonephritis, a type of kidney disease .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : Proteinuria decreased from 1768 to 1152 mg/24 h after 1 year of eplerenone treatment, while it remained stable in controls. Eplerenone showed significant impact on proteinuria in those with baseline proteinuria of >1000 mg/24 h .
-
Treatment of Cardiovascular Disease
- Field : Cardiology
- Application : Eplerenone is used to lower the risk of death from heart failure after a heart attack. It is also used to help treat heart failure .
- Method : Eplerenone is administered orally, usually in addition to standard optimal therapy .
- Results : The early initiation of Eplerenone in patients with acute heart failure could safely be utilized. The reduction of the incidence of a composite of cardiovascular death or first re-hospitalization for cardiovascular diseases by Eplerenone is inconclusive because of inadequate power .
-
Formulation of Lipid-Based Solid Dispersions
- Field : Pharmaceutical Sciences
- Application : Eplerenone is used in the formulation of lipid-based solid dispersions. This approach is used to increase the solubility and dissolution rate of poorly water-soluble Eplerenone, which is classified as a BSC class II drug due to its poor oral absorption .
- Method : The solid dispersions are formulated using a mix of hydrophilic lipid carriers. The phase solubility properties of these compositions, which include a range of different concentrations and ratios, are tested .
- Results : The lipid-based solid dispersions characterized by FTIR, DSC, and XRD showed that the crystalline structure of Eplerenone was ameliorated. The commercial medicine was 85% dissolved after 2 h, while the formulated product dissolved at 99% in the same timeframe .
Safety And Hazards
Eplerenone should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Eplerenone, a mineralocorticoid-receptor antagonist with minimal binding to the progesterone and androgen receptors, is now licensed for treatment of heart failure in Europe and heart failure and hypertension in the US . It has also been proposed as a treatment for a variety of cardiovascular conditions . Emerging evidence for new non-steroidal MRAs reveal promising preliminary results that, if confirmed in large randomized clinical trials, could favor a change in clinical practice .
Propriétés
IUPAC Name |
methyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKPWJGBANNWMW-VWBFHTRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046094 | |
Record name | Eplerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eplerenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, Very slightly soluble in water, with its solubility essentially pH dependent, 9.03e-03 g/L | |
Record name | Eplerenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EPLERENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Eplerenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Eplerenone binds to the mineralocorticoid receptor and thereby blocks the binding of aldosterone (component of the renin-angiotensin-aldosterone-system, or RAAS). Aldosterone synthesis, which occurs primarily in the adrenal gland, is modulated by multiple factors, including angiotensin II and non-RAAS mediators such as adrenocorticotropic hormone (ACTH) and potassium. Aldosterone binds to mineralocorticoid receptors in both epithelial (e.g., kidney) and nonepithelial (e.g., heart, blood vessels, and brain) tissues and increases blood pressure through induction of sodium reabsorption and possibly other mechanisms., Eplerenone has relative selectivity in binding to recombinant human mineralocorticoid receptors compared to its binding to recombinant human glucocorticoid, progesterone, and androgen receptors., Eplerenone has been shown to produce sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion. The resulting increased plasma renin activity and aldosterone circulation levels do not overcome the effect of eplerenone on blood pressure., Eplerenone binds to the mineralocorticoid receptor and blocks the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS). Aldosterone synthesis, which occurs primarily in the adrenal gland, is modulated by multiple factors, including angiotensin II and non-RAAS mediators such as adrenocorticotropic hormone (ACTH) and potassium. Aldosterone binds to mineralocorticoid receptors in both epithelial (e.g., kidney) and nonepithelial (e.g., heart, blood vessels, brain) tissues and increases blood pressure through induction of sodium resorption and possibly other mechanisms. | |
Record name | Eplerenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EPLERENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Eplerenone | |
Color/Form |
White to off-white crystalline powder | |
CAS RN |
107724-20-9 | |
Record name | (+)-Eplerenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107724-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eplerenone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107724209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eplerenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00700 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eplerenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPLERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995V82D0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPLERENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Eplerenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.